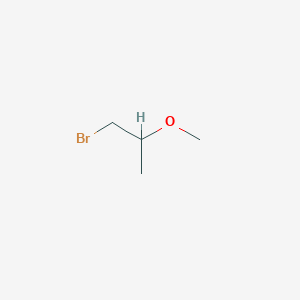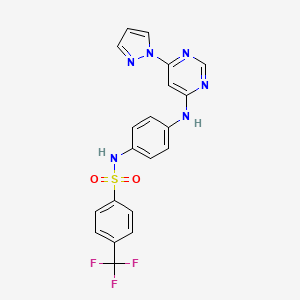
2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 2174000-40-7 . It’s used in various applications and can be found in several products .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another method involves the transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides with 1 mol% of iridium catalyst under the irradiation of 3 W blue LEDs .Scientific Research Applications
Environmental Impact and Human Health
Fluorinated compounds, including perfluorinated acids (PFAs), have been extensively studied for their environmental presence and impact on human health. The production and use of commercial fluorochemical products, such as fluorosurfactants and fluoropolymers, have led to widespread environmental contamination. Studies have shown that concentrations of perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) began to decrease in human sera around the year 2000, corresponding with the phase-out of perfluorooctane sulfonyl fluoride (POSF) production. This suggests that exposure to POSF-based materials was a significant source of PFOA and PFOS exposure prior to 2000 (D’eon & Mabury, 2011). Additionally, the review of microbial degradation of polyfluoroalkyl chemicals highlights the biodegradability studies of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, indicating the environmental fate and effects of these precursors (Liu & Avendaño, 2013).
Applications in Synthesis and Industrial Processes
Fluorinated compounds are utilized in various industrial and commercial applications due to their unique properties, such as chemical stability and water- and oil-repellency. For instance, nonafluorobutanesulfonates, a type of perfluoroalkane-sulfonate, have been identified as cost-effective intermediates in transition metal-catalyzed reactions, offering many advantages over commonly used triflates in laboratory and industrial scale organic synthesis (Hoegermeier & Reissig, 2009).
Health Concerns and Regulatory Perspectives
Despite the beneficial applications of fluorinated compounds, there are significant health concerns associated with their exposure. For example, PFOS and PFOA have been identified as endocrine disruptors capable of interfering with thyroid function, potentially leading to hypothyroidism and other thyroid-related issues (Coperchini et al., 2017). The critical review of sulfonamides, including PFAS compounds, outlines the necessity of novel sulfonamides as selective antiglaucoma drugs and as antitumor agents, highlighting the continuous need for research and development of safer and more effective fluorinated compounds (Carta, Scozzafava & Supuran, 2012).
properties
IUPAC Name |
2-cyano-2-cyclopropylethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2S/c7-11(9,10)4-6(3-8)5-1-2-5/h5-6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMISZTUYMVXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2938531.png)

![ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)



![8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2938545.png)




